1-(4-Benzhydryl-1-piperazinyl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(4-Benzhydryl-1-piperazinyl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrido[1,2-a]benzimidazoles
Preparation Methods
The synthesis of 1-(4-Benzhydryl-1-piperazinyl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzhydryl piperazine with a suitable pyrido[1,2-a]benzimidazole derivative under controlled conditions. The reaction conditions often involve heating under reflux in the presence of a solvent such as pyridine . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-Benzhydryl-1-piperazinyl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-(4-Benzhydryl-1-piperazinyl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-Benzhydryl-1-piperazinyl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
1-(4-Benzhydryl-1-piperazinyl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds such as:
- 1-(4-Benzhydryl-1-piperazinyl)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-(4-Benzhydryl-1-piperazinyl)-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-(4-(4-chlorobenzyl)-1-piperazinyl)-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile . These compounds share structural similarities but may differ in their biological activities and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C32H31N5 |
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Molecular Weight |
485.6 g/mol |
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C32H31N5/c1-2-11-26-22-30(37-29-17-10-9-16-28(29)34-32(37)27(26)23-33)35-18-20-36(21-19-35)31(24-12-5-3-6-13-24)25-14-7-4-8-15-25/h3-10,12-17,22,31H,2,11,18-21H2,1H3 |
InChI Key |
LQFOFYAJMVIZLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)C#N |
Origin of Product |
United States |
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